4-chloro-N-[(2-fluorophenyl)carbamothioyl]benzamide
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Overview
Description
4-chloro-N-[(2-fluorophenyl)carbamothioyl]benzamide is a chemical compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a carbamothioyl group attached to a benzamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2-fluorophenyl)carbamothioyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-fluoroaniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final product isolation. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2-fluorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: :
Properties
IUPAC Name |
4-chloro-N-[(2-fluorophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS/c15-10-7-5-9(6-8-10)13(19)18-14(20)17-12-4-2-1-3-11(12)16/h1-8H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCVUQJYFXMSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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